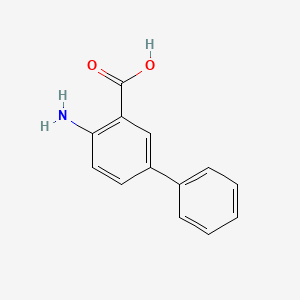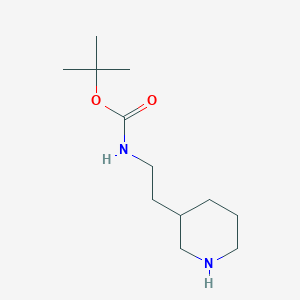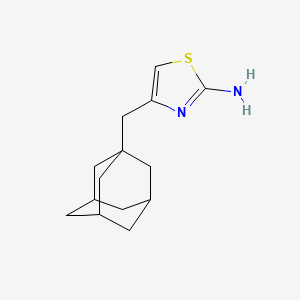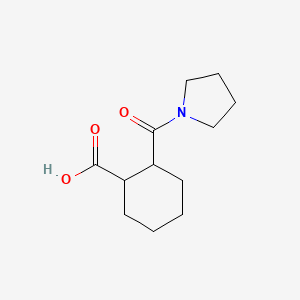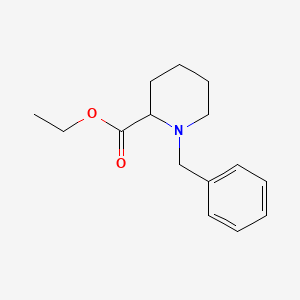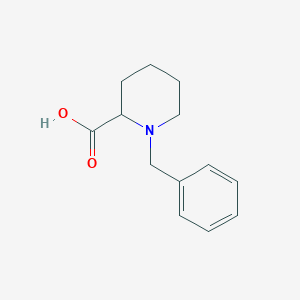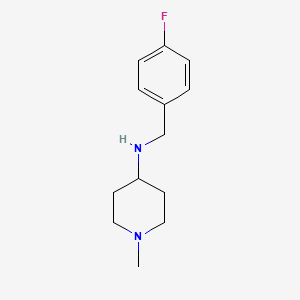![molecular formula C16H19NO4 B1334894 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid CAS No. 436811-19-7](/img/structure/B1334894.png)
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Non-Peptide Mimetics Development
This compound has been identified as a potential scaffold for the development of non-peptide mimetics. These mimetics are promising in drug development due to their improved cell permeability, in vivo stability, and bioavailability while maintaining desired biological activities . The proline-like moiety within the compound’s structure can induce a reverse-turn structure, which is a major recognition pattern for various target proteins, making it valuable in drug design.
Constrained Bioisosteres for Enhanced Binding
The design of bioisosteres that allow a stable prearrangement of reverse-turn structures is a significant interest in drug research. The conformational restriction of the pyrrolidine ring in proline induces an elbow secondary structure in peptides and proteins, which is often responsible for certain biological properties. This compound, with its proline-like structure, could be used to create more stable and selective bioisosteres .
Template for Drug Development
The stability of the 7 + 5 bicyclic lactam core structure, derived from this compound under acidic conditions, suggests it may serve as a valuable template for the development of constrained non-peptide mimetics. This could lead to the creation of new drugs with fewer problems related to peptide precursors .
Synthesis of Original Proline-Like Moieties
The compound has been used in the synthesis of original proline-like moieties through Yamaguchi lactonization. These moieties are crucial for inducing reverse-turn structures in peptides, which are important for protein recognition and interaction .
Chemical Intermediates in Multicomponent Reactions
While not directly mentioned, compounds with similar structures have been utilized in multicomponent reactions, such as the Biginelli reaction, for the synthesis of dihydropyrimidinones. It’s plausible that this compound could also find application in similar synthetic pathways .
Peptidomimetics Design
Given its structural similarity to proline and its potential to form stable lactam structures, this compound could be explored as a starting point in the design of peptidomimetics. These are compounds that mimic the biological activity of peptides but are more stable and easier to deliver as drugs .
Enhancing Metabolic Stability of Drugs
The compound’s ability to induce stable secondary structures in peptides suggests it could be used to enhance the metabolic stability of drug candidates. This would be particularly useful in the development of therapeutic agents that require a longer half-life in the body .
Target Protein Interaction Studies
The reverse-turn structure induced by proline-like moieties is essential for the interaction with various target proteins. This compound could be used in studies to understand how these interactions occur and how they can be optimized for better therapeutic outcomes .
Propriétés
IUPAC Name |
2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-6(2)13(16(20)21)17-14(18)11-7-3-4-8(10-5-9(7)10)12(11)15(17)19/h3-4,6-13H,5H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNVHVKLRCQXOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2C3C=CC(C2C1=O)C4C3C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387732 |
Source


|
| Record name | 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid | |
CAS RN |
436811-19-7 |
Source


|
| Record name | 3,3a,4,4a,5,5a,6,6a-Octahydro-α-(1-methylethyl)-1,3-dioxo-4,6-ethenocycloprop[f]isoindole-2(1H)-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



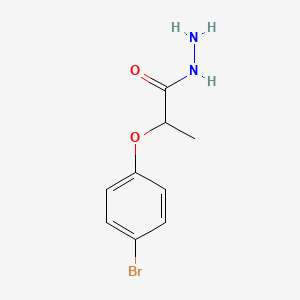
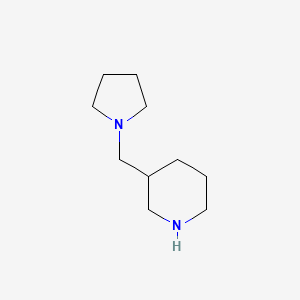


![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)
